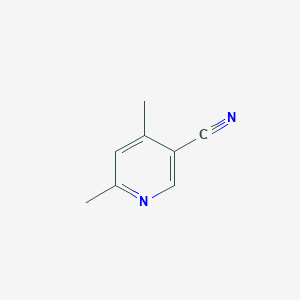

4,6-Dimethylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIDYPIJVCEUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288107 | |

| Record name | 4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-21-8 | |

| Record name | 6623-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Nicotinonitrile scaffolds are prevalent in a wide range of biologically active compounds. This document outlines a reliable synthetic pathway and details the expected analytical characterization of the target molecule.

Synthesis Methodology

A multi-step synthetic route is proposed for the preparation of this compound, commencing from readily available starting materials. The pathway involves the initial formation of a pyridone intermediate, followed by chlorination and subsequent dehalogenation.

Synthetic Workflow

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This initial step involves the condensation of acetylacetone with cyanoacetamide. Various catalysts can be employed for this reaction, including amino acids like glycine, arginine, or histidine, which have been shown to give high yields[1].

-

Reagents:

-

Acetylacetone

-

Cyanoacetamide

-

Catalyst (e.g., Glycine, Arginine, or Histidine)

-

Solvent (e.g., water or ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve cyanoacetamide and the chosen amino acid catalyst in the selected solvent.

-

Add acetylacetone to the mixture. The molar ratio of cyanoacetamide to acetylacetone can be optimized, with ratios of 3:1 having been reported to be effective[1].

-

Heat the reaction mixture to reflux and maintain for a period of 24 hours[1].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.

-

Wash the collected solid with a cold solvent (e.g., water or ethanol) and dry to obtain 3-Cyano-4,6-dimethyl-2-pyridone. The product can be further purified by recrystallization.

-

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The pyridone from Step 1 is converted to its 2-chloro derivative using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃). This is a standard method for the chlorination of pyridones[2][3].

-

Reagents:

-

3-Cyano-4,6-dimethyl-2-pyridone

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 3-Cyano-4,6-dimethyl-2-pyridone to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Chloro-4,6-dimethylnicotinonitrile.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound

The final step is the dehalogenation of the 2-chloro-substituted nicotinonitrile. A variety of methods can be employed for the reduction of aryl chlorides. A mild and efficient method involves palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS)[4].

-

Reagents:

-

2-Chloro-4,6-dimethylnicotinonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Polymethylhydrosiloxane (PMHS)

-

Potassium fluoride (KF)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Chloro-4,6-dimethylnicotinonitrile in THF.

-

Add a catalytic amount of Palladium(II) acetate (e.g., 1-5 mol%).

-

Add potassium fluoride and polymethylhydrosiloxane (PMHS). An excess of PMHS is typically used[4].

-

Stir the reaction mixture at room temperature. The reaction is generally rapid[4]. Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by the slow addition of an aqueous base (e.g., 1M NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel.

-

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.17 g/mol [5] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~2230-2210 | C≡N stretch | Sharp, medium to strong intensity[6] |

| ~3100-3000 | Aromatic C-H stretch | Weak to medium intensity |

| ~1600-1450 | Aromatic C=C and C=N ring stretching | Multiple bands of variable intensity |

| ~2970-2850 | Aliphatic C-H stretch (from methyl groups) | Medium to strong intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of related structures.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (Aromatic proton) |

| ~7.0 | s | 1H | H-5 (Aromatic proton) |

| ~2.5 | s | 3H | CH₃ at C-6 |

| ~2.3 | s | 3H | CH₃ at C-4 |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 |

| ~150 | C-2 |

| ~148 | C-4 |

| ~120 | C-5 |

| ~117 | C≡N |

| ~115 | C-3 |

| ~24 | CH₃ at C-6 |

| ~20 | CH₃ at C-4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 132 | [M]⁺, Molecular ion |

| 117 | [M - CH₃]⁺, Loss of a methyl group |

| 105 | [M - HCN]⁺, Loss of hydrogen cyanide |

Logical Relationships in Characterization

Figure 2: Interrelation of spectroscopic data for structural elucidation.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chempanda.com [chempanda.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. 4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 6623-21-8 [matrix-fine-chemicals.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinonitrile, a substituted pyridine derivative, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering crucial data for researchers engaged in its synthesis, characterization, and application in drug discovery and development. This document summarizes available quantitative data, outlines a general synthetic approach, and provides predicted values for key parameters to facilitate further investigation.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to understanding its behavior in both chemical and biological systems. The following tables summarize the key known and predicted properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 6623-21-8 | N/A |

| Molecular Formula | C₈H₈N₂ | N/A |

| Molecular Weight | 132.16 g/mol | N/A |

| Melting Point | 57-58 °C | N/A |

| Boiling Point | 250.6 °C at 760 mmHg | N/A |

| Appearance | Not explicitly reported; likely a solid at room temperature | N/A |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| logP (Octanol-Water Partition Coefficient) | 1.6 | Computed |

| pKa (Acid Dissociation Constant) | Not available | N/A |

| Water Solubility | Not explicitly quantified | N/A |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | Computed |

Note: Predicted values are generated using computational algorithms and should be confirmed experimentally.

Synthesis and Experimental Protocols

A common synthetic route to substituted nicotinonitriles involves the multi-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. This approach is valued for its efficiency and atom economy.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the two methyl carbons, the aromatic carbons, the nitrile carbon, and the pyridine ring carbons are expected at characteristic chemical shifts.

IR Spectroscopy

The infrared spectrum will be characterized by a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2220 cm⁻¹. Vibrations associated with the C-H bonds of the methyl groups and the aromatic C-H and C=C/C=N bonds of the pyridine ring will also be present.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would be indicative of the pyridine and nitrile functionalities.

Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available data on the specific biological activities of this compound. However, the nicotinonitrile scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of nicotinonitrile have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, anticancer, and antimicrobial agents.

The physicochemical properties of this compound, such as its predicted logP value, suggest it may possess reasonable membrane permeability, a desirable characteristic for drug candidates. Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological targets and therapeutic applications.

Logical Flow for Investigating Biological Activity

The following diagram outlines a logical progression for the initial biological investigation of a novel compound like this compound.

Conclusion

This compound is a chemical entity with potential for further exploration in various scientific domains, particularly in the development of novel therapeutics and functional materials. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and biological evaluation. The absence of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential applications. Researchers are encouraged to undertake experimental validation of the predicted properties and to explore its biological activity profile.

Spectroscopic Profile of 4,6-Dimethylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,6-dimethylnicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided to facilitate the empirical characterization of this compound in a laboratory setting.

Chemical Structure

IUPAC Name: 4,6-dimethylpyridine-3-carbonitrile Molecular Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol CAS Number: 6623-21-8[1]

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| ~8.4 | Singlet | 1H | H2 (Aromatic) |

| ~7.0 | Singlet | 1H | H5 (Aromatic) |

| ~2.5 | Singlet | 3H | C4-CH₃ |

| ~2.3 | Singlet | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~160 | C6 |

| ~155 | C4 |

| ~150 | C2 |

| ~125 | C5 |

| ~118 | C3 |

| ~115 | CN (Nitrile) |

| ~24 | C4-CH₃ |

| ~18 | C6-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | C-H Bend (Methyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 117 | [M-CH₃]⁺ |

| 105 | [M-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm. Integrate the peaks to determine the relative number of protons.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is typically used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign them to specific functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electron ionization (EI), a common technique for small molecules, the sample is vaporized and then ionized by a beam of electrons.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies required for their determination. While experimental data is not yet widely available, the information presented here serves as a valuable resource for researchers in the fields of chemistry and drug development to guide their synthesis and characterization efforts for this compound. The provided protocols are robust and widely applicable for the analysis of organic small molecules.

References

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 4,6-Dimethylnicotinonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of 4,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While a definitive crystal structure for the parent this compound is not publicly available in crystallographic databases as of the latest searches, this document provides a comprehensive overview of the crystallographic data and experimental methodologies for closely related derivatives. This information serves as a critical reference point for researchers seeking to understand the solid-state properties and intermolecular interactions of this class of compounds.

Crystallographic Data of this compound Derivatives

The precise arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. Although specific data for this compound is elusive, analysis of its substituted analogues provides valuable insights into the expected molecular geometry and packing motifs.

Table 1: Crystallographic Data for 2,5-Dichloro-4,6-dimethylnicotinonitrile

| Parameter | Value |

| Chemical Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.05 g/mol |

| Crystal System | Not specified in available literature |

| Space Group | Not specified in available literature |

| Melting Point | 195 °C[1] |

| Density | 1.38 g/cm³[1] |

Table 2: Crystallographic Data for 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile

A thioglycoside derivative of this compound has been synthesized and its crystal structure determined, revealing key intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₅S |

| S—C(glucose) Bond Length | 1.8016 (15) Å |

| S—C(pyridyl) Bond Length | 1.7723 (13) Å |

| Key Intermolecular Interactions | Four classical hydrogen bonds forming layers parallel to the ab plane. Pyridyl ring stacking parallel to the a-axis. |

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and diffraction analysis. The following sections outline the generalized experimental workflows applicable to the structural elucidation of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted nicotinonitriles often involves multi-step reactions. For instance, the synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile can be achieved through the reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate.[1] Another approach involves the reaction of 2,5-dichloroacetophenone with 4,6-dimethylpyridine or 2-(methylthio)aniline in the presence of a base like triethylamine and a chlorinated solvent.[1]

A general workflow for the synthesis and purification of such compounds is depicted below:

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Single-Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The process begins with the growth of high-quality single crystals, which can be a challenging yet critical step.

Crystal Growth: Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques for growing single crystals suitable for X-ray diffraction. The choice of solvent is crucial and often determined empirically.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by a detector, and the resulting data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best fit with the experimental data.

The logical flow of a single-crystal X-ray diffraction experiment is outlined in the following diagram:

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Biological Significance and Signaling Pathways

While the primary focus of this guide is the crystal structure, it is important to note the potential biological relevance of nicotinonitrile derivatives. Many pyridine-based compounds exhibit a wide range of pharmacological activities. However, specific signaling pathways directly modulated by this compound have not been identified in the current body of scientific literature. Research into the biological activity of this specific compound is an area ripe for future investigation. The potential for these molecules to act as kinase inhibitors or to interfere with other cellular signaling cascades warrants further exploration, which could be guided by computational docking studies based on a predicted or experimentally determined crystal structure.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound by examining its close derivatives. The provided data and experimental protocols offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development. The absence of a definitive crystal structure for the parent compound highlights a gap in the current scientific knowledge and presents an opportunity for further research to fully elucidate the structure-property relationships within this class of promising molecules. The detailed methodologies outlined herein provide a clear roadmap for achieving this goal.

References

Navigating the Solubility Landscape of 4,6-Dimethylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,6-Dimethylnicotinonitrile in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine its solubility profile. It includes physicochemical properties of a closely related analogue, a comprehensive list of common organic solvents with their relevant characteristics, a detailed experimental protocol for solubility determination, and a visual workflow to guide the experimental process. This guide is intended to be a practical resource for scientists in drug development and organic synthesis, enabling them to establish the solubility of this compound and similar compounds in their own laboratories.

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. The solubility profile dictates the choice of solvents for reaction media, crystallization, and the preparation of solutions for biological screening and formulation studies.

Physicochemical Properties of a Related Analogue

To provide a contextual reference, the physicochemical properties of a structurally similar compound, 2,5-Dichloro-4,6-dimethylnicotinonitrile, are presented below. These properties can offer initial insights into the potential behavior of this compound.

Table 1: Physicochemical Properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile [1][2][3]

| Property | Value |

| CAS Number | 91591-63-8 |

| Molecular Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.05 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 195 °C[1] |

| Density | 1.38 g/cm³[1] |

Common Organic Solvents for Solubility Studies

The choice of solvent is a critical factor in determining the solubility of a compound. The following table lists common organic solvents with their key properties to aid in the selection of an appropriate solvent system for this compound.

Table 2: Properties of Common Organic Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Polarity (Dielectric Constant) |

| Non-Polar Solvents | |||

| n-Hexane | C₆H₁₄ | 69 | 1.88 |

| Toluene | C₇H₈ | 111 | 2.38 |

| Diethyl Ether | C₄H₁₀O | 34.6 | 4.34 |

| Chloroform | CHCl₃ | 61.2 | 4.81 |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.02 |

| Acetone | C₃H₆O | 56 | 20.7 |

| Acetonitrile | C₂H₃N | 82 | 37.5 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 |

| Polar Protic Solvents | |||

| Methanol | CH₄O | 64.7 | 32.7 |

| Ethanol | C₂H₆O | 78.4 | 24.5 |

| Isopropanol | C₃H₈O | 82.6 | 18.3 |

| Water | H₂O | 100 | 80.1 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials

-

This compound (solute)

-

Selected organic solvents (see Table 2)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed micropipette to avoid precipitation upon cooling.

-

-

Quantification of Solute:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, pre-existing solubility data for this compound is not currently available, this technical guide provides researchers with the necessary tools and methodologies to determine this crucial parameter. By understanding the properties of common organic solvents and following a systematic experimental protocol, scientists can generate reliable solubility data. This information is invaluable for the advancement of research and development projects involving this compound, particularly in the fields of medicinal chemistry and drug development. The provided framework ensures a standardized approach to solubility determination, facilitating the comparison and interpretation of results across different studies.

References

CAS number and molecular formula for 4,6-Dimethylnicotinonitrile

An in-depth guide to substituted dimethylnicotinonitriles, this document provides key chemical identifiers, synthesis protocols, and biological context for researchers and drug development professionals.

Chemical Identification and Properties

For clarity and precise identification in a research or drug development setting, the Chemical Abstracts Service (CAS) number and molecular formula are fundamental. The table below summarizes these key identifiers for the two relevant dimethylnicotinonitrile derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8[1][2][3] | C₈H₆Cl₂N₂[1][2] | 201.05[1] |

| 4,6-Dimethyl-2-phenylnicotinonitrile | 858119-90-1[4] | C₁₄H₁₂N₂[4] | 208.26[4] |

Synthesis and Experimental Protocols

The synthesis of substituted nicotinonitriles is a cornerstone of medicinal chemistry, enabling the creation of diverse molecular scaffolds for drug discovery. Below are detailed experimental protocols for the synthesis of related nicotinonitrile structures, providing a methodological foundation for researchers.

General Synthesis of 2-Amino-4,6-diarylnicotinonitriles

A multi-component reaction using boric acid as a green catalyst can be employed for the synthesis of 2-amino-4,6-diarylnicotinonitriles.[5] This environmentally benign protocol offers high yields through a one-pot synthesis.[5]

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine the starting materials: an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate.

-

Catalyst Addition: Introduce boric acid as the catalyst.

-

Reaction Conditions: Subject the mixture to microwave irradiation to facilitate the reaction.[5]

-

Reaction Mechanism: The synthesis proceeds via a Knoevenagel condensation, followed by an air oxidation cyclization, to yield the final 2-amino-4,6-diarylnicotinonitrile product.[5]

-

Purification: The resulting product can be purified using standard techniques such as recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

Dehydration of Nicotinamide to Nicotinonitrile

A classical method for the synthesis of a nicotinonitrile involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.

Experimental Protocol:

-

Reactant Preparation: In a dry round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.

-

Apparatus Setup: Connect the flask to an air condenser arranged for distillation, with a Claisen flask immersed in an ice-salt bath serving as the receiver.

-

Reaction Conditions: Reduce the pressure to 15–20 mm and heat the mixture vigorously with a high-temperature burner. The reaction is complete when no more product distills over or when the foam reaches the top of the flask.

-

Product Collection: The nicotinonitrile product will solidify in the condenser and receiver.

-

Purification: Rinse the apparatus with a suitable solvent (e.g., ether or acetone) to dissolve the product.[6] Remove the solvent by distillation under reduced pressure. The crude product can then be purified by distillation at atmospheric pressure.

Biological Activity and Signaling Pathways

Substituted nicotinonitriles and related nitrogen-containing heterocyclic compounds are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer and Anti-inflammatory Properties

Naphthyridines, which are structurally related to nicotinonitriles, have demonstrated significant anticancer and anti-inflammatory properties.[7]

-

Anticancer Mechanisms: These compounds can act as topoisomerase inhibitors and DNA intercalators, leading to the induction of apoptosis in cancer cells.[7] They have been shown to interfere with key procytotoxic signaling pathways, including AKT/mTOR, ERK, and JNK.[7]

-

Anti-inflammatory Effects: The anti-inflammatory activity of these compounds is attributed to their ability to reduce the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like IL-6 and TNF-α.[7]

Modulation of Cell Death Signaling Pathways

Certain pyridine aldoximes containing a tetrahydroisoquinoline moiety have been shown to induce mitochondria-mediated apoptosis.[8] This process involves the activation of the intrinsic apoptotic pathway through the ERK1/2 and p38-MAPK signaling cascades.[8]

The signaling pathway leading to apoptosis is illustrated below:

References

- 1. chemwhat.com [chemwhat.com]

- 2. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE [finechemical.net]

- 3. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4,6-Dimethylnicotinonitrile: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of 4,6-Dimethylnicotinonitrile. Despite its utility as a versatile chemical intermediate in organic synthesis, a thorough review of scientific literature and chemical databases reveals a notable absence of direct studies on its biological effects. This document summarizes the limited available information and explores the biological activities of structurally related compounds, offering potential avenues for future research.

Introduction to this compound

This compound, a substituted pyridine derivative, is primarily recognized for its role as a building block in the synthesis of more complex molecules. The presence of a nitrile group and methyl substituents on the pyridine ring provides multiple reactive sites for chemical modifications, making it a valuable precursor in the development of novel compounds for various applications, including pharmaceuticals and agrochemicals.[1]

Direct Biological Activity of this compound: An Overview

Extensive searches of prominent scientific databases, including PubChem and ChEMBL, have yielded no specific bioassay data for this compound. This indicates that the compound has likely not been a primary focus of biological screening efforts to date. Its principal role appears to be confined to that of a precursor in synthetic chemistry.

Biological Activity of Structurally Related Compounds

While direct data on this compound is lacking, the biological activities of several structurally related compounds have been reported. These findings may offer insights into the potential, yet uninvestigated, pharmacological profile of this compound. It is crucial to emphasize that the activity of these derivatives cannot be directly extrapolated to the parent compound.

Neurological Activity of Nicotinonitrile Derivatives

A chlorinated analog, 2,5-dichloro-4,6-dimethylnicotinonitrile , serves as a key intermediate in the synthesis of a selective positive allosteric modulator of the muscarinic M4 receptor. This suggests that the dimethylnicotinonitrile scaffold could be a valuable starting point for the development of novel therapeutics targeting neurological disorders.

Logical Relationship: From Precursor to Potential Therapeutic Application

Caption: Synthetic pathway from this compound to a potential therapeutic agent.

Anticancer Potential of Aminonicotinonitrile Derivatives

Derivatives of 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). This finding highlights the potential for the broader class of nicotinonitrile-containing compounds to be explored for anticancer applications.

Conclusion and Future Directions

The current body of scientific literature does not contain direct evidence of the biological activity of this compound. Its primary documented role is that of a chemical intermediate. However, the demonstrated biological activities of its close structural analogs suggest that this compound could serve as a valuable scaffold for the design and synthesis of novel bioactive molecules.

Future research efforts could be directed towards:

-

High-throughput screening: Subjecting this compound to a broad range of biological assays to identify any potential primary activities.

-

Analogue synthesis: Systematically modifying the this compound core to create a library of derivatives for biological evaluation.

-

In silico modeling: Utilizing computational methods to predict potential biological targets based on the structure of this compound.

Until such studies are conducted, the biological profile of this compound will remain largely uncharacterized. The information presented herein, focusing on related compounds, should be used as a guide for potential future investigations and not as a direct indication of the properties of this compound itself.

References

4,6-Dimethylnicotinonitrile: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile, a substituted pyridine derivative, is a versatile precursor in organic synthesis. Its structure, featuring a pyridine ring with two methyl groups and a nitrile functional group, offers multiple reactive sites for chemical modification. This allows for its incorporation into a diverse range of complex molecules, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials. The pyridine scaffold is a common motif in many biologically active compounds, and the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role as a precursor in the synthesis of bioactive molecules.

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives often begins with readily available starting materials. A common strategy involves the cyclization of acyclic precursors. Key derivatives, such as the 2-chloro and 2-amino substituted analogues, serve as important intermediates for further functionalization.

A key intermediate, 2-chloro-4,6-dimethylnicotinonitrile, is typically prepared from 3-cyano-4,6-dimethyl-2-pyridone by treatment with phosphorus oxychloride.[1] This chlorinated derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents at the 2-position of the pyridine ring.[1] For instance, reaction with amines, such as 4-aminoacetophenone, yields the corresponding 2-amino derivatives.[1] These amino-substituted compounds can then be further elaborated into more complex heterocyclic systems, such as thiazoles and thiazolidinones, which have shown potential as antioxidant agents.[1]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily governed by the nitrile group and the pyridine ring. The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack, while the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

-

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords a primary amine.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions of the Pyridine Ring:

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can be facilitated by the presence of activating groups.

-

Nucleophilic Aromatic Substitution: While the parent pyridine ring is not highly reactive towards nucleophiles, the introduction of electron-withdrawing groups or a leaving group (such as a halogen) at the 2-, 4-, or 6-positions significantly enhances its susceptibility to nucleophilic attack.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors for the synthesis of a wide range of bioactive molecules. The pyridine core is a common feature in many pharmaceuticals, and the versatile chemistry of the nitrile group allows for the introduction of various pharmacophores.

Derivatives of this compound have been investigated for their potential as:

A notable application of a derivative is the use of 2,5-dichloro-4,6-dimethylnicotinonitrile as an intermediate in the synthesis of Opicapone , a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[2] Another example is the use of 2-bromo-4-methylnicotinonitrile as a precursor for the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[3]

Experimental Protocols

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile [1]

A mixture of 2-chloro-4,6-dimethylnicotinonitrile (0.82 g, 5 mmol) and 4-aminoacetophenone (0.67 g, 5 mmol) in ethanol (20 mL) containing concentrated HCl (1 mL) was refluxed for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled, and the resulting solid precipitate was collected by filtration to yield the product.

Synthesis of 4,6-dimethyl-2-((4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)-amino)-nicotinonitrile [1]

A mixture of the corresponding thiosemicarbazone derivative (0.68 g, 2 mmol), chloroacetic acid (0.19 g, 2 mmol), and fused sodium acetate (0.5 g) in 15 mL of acetic acid was heated under reflux with stirring for 4 hours. After cooling, the reaction mixture was poured into ice-cold water. The precipitate that formed was collected by filtration and purified by recrystallization from ethanol.

Quantitative Data Summary

| Compound/Reaction | Starting Material(s) | Reagents/Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data (IR, ν/cm⁻¹) | Reference |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile | 2-Chloro-4,6-dimethylnicotinonitrile, 4-Aminoacetophenone | Ethanol, conc. HCl, reflux, 6h | 82 | 160-162 | 3320 (NH), 2210 (C≡N), 1667 (C=O) | [1] |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | 2,5-Dibromo-4,6-dimethylnicotinonitrile | Potassium thiocyanate | - | 195 | - | [4] |

Note: Further quantitative data for other derivatives and reactions can be found in the cited literature.

Conclusion

This compound and its derivatives are undeniably valuable and versatile precursors in modern organic synthesis. The presence of multiple reactive sites allows for a wide array of chemical transformations, leading to the construction of complex molecular architectures. Their demonstrated utility in the synthesis of bioactive compounds, including approved pharmaceuticals, underscores their importance for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important building block, offering a valuable resource for scientists working in the field.

References

literature review of 4,6-Dimethylnicotinonitrile and its analogs

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4,6-Dimethylnicotinonitrile and Its Analogs

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their versatile chemical nature and inherent biological activity make them privileged scaffolds in medicinal chemistry.[2] Among these, this compound serves as a crucial building block for creating a diverse library of compounds with a wide array of applications, including potential treatments for inflammatory diseases, cancer, and microbial infections.[1][3][4] Furthermore, these derivatives have found utility in agrochemicals and as corrosion inhibitors.[5][6]

This technical guide provides a comprehensive review of the current literature on this compound and its analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into synthesis methodologies, physicochemical properties, and biological applications. The guide includes structured data tables for easy comparison, detailed experimental protocols from cited literature, and workflow diagrams to visually represent key synthetic processes.

Synthesis of this compound and Its Analogs

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established chemical pathways. A common strategy involves the condensation of acetylacetone with cyanothioacetamide or the treatment of 3-cyano-4,6-dimethyl-2-pyridone with a halogenating agent like phosphorous oxychloride to form an activated intermediate, which can then be subjected to nucleophilic substitution.[3][4]

One-pot, multi-component reactions have also been successfully employed, offering an efficient and environmentally benign approach to synthesizing highly substituted nicotinonitrile derivatives.[7] These methods often involve the reaction of aldehydes, malononitrile, methyl ketones, and an ammonium source.[7]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound, starting from a common precursor.

Caption: A generalized workflow for the synthesis of the this compound core and its subsequent derivatization.

The versatility of the 2-chloro intermediate allows for the introduction of a wide range of functional groups through nucleophilic aromatic substitution (SNAr), leading to a variety of analogs with diverse properties.[3]

Physicochemical and Quantitative Synthesis Data

The characterization of this compound and its analogs involves a combination of spectroscopic and physical methods. The tables below summarize key quantitative data reported in the literature for selected compounds.

Table 1: Synthesis and Physical Properties of Selected this compound Analogs

| Compound Name | Structure | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) | C₁₇H₁₅N₃O | 82 | 160-162 | C₁₇H₁₅N₃O | [3] |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | C₈H₆Cl₂N₂ | - | 195 | C₈H₆Cl₂N₂ | [8] |

| 4,6-dimethyl-2-((4-(1-(2-thiocarbamoylhydrazono)ethyl)phenyl)amino)nicotinonitrile (4) | C₁₈H₁₈N₆S | - | - | C₁₇H₁₈N₆S | [3] |

| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile (5) | C₁₅H₁₃BrN₄ | - | - | C₁₅H₁₃BrN₄ | [6] |

Table 2: Spectroscopic Data for Selected Analogs

| Compound Name | IR (ν /cm⁻¹) | ¹H NMR (δ ppm) | Mass Spec (m/z) | Reference |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) | 3320 (NH), 2210 (C≡N), 1667 (C=O) | - | - | [3] |

| Compound from reaction of (3) with thiosemicarbazide | 3383, 3261 (NH₂), 3168 (NH), 2209 (C≡N), 1600 (C=N), 1086 (C=S) | - | 338 (M⁺) | [3] |

Biological Activities and Applications

Derivatives of this compound have been investigated for a range of biological and industrial applications. The pyridine-carbonitrile scaffold is a key feature in compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

-

Antioxidant Activity : Certain 2-substituted-nicotinonitrile derivatives have shown promising antioxidant activity when evaluated using the ABTS Radical Cation Decolorization Assay.[3] Specifically, compounds derived from the cyclization of thiosemicarbazone intermediates exhibited notable potential.[3]

-

Anti-inflammatory and Anticancer Activity : The nicotinonitrile ring is an integral part of various anti-inflammatory and anticancer agents.[1][3] The ability to functionalize the core structure allows for the fine-tuning of activity against specific biological targets, such as TNFα-mediated diseases.[3]

-

Corrosion Inhibition : Nitrogen-heterocyclic nicotinonitrile compounds have been successfully synthesized and characterized as effective corrosion inhibitors for brass alloys in acidic environments.[6]

-

Agrochemicals : Diaryl nicotinonitrile derivatives have been explored for their potential in agrochemistry, for instance, as safeners for herbicides.[5]

-

Synthetic Intermediates : Halogenated derivatives, such as 2,5-Dichloro-4,6-dimethylnicotinonitrile, are valuable reagents in organic synthesis for creating esters, amides, and various heterocyclic compounds.[8] They also serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including Opicapone.[9]

The following diagram illustrates the logical relationship between the core structure and its diverse applications.

Caption: The relationship between the core nicotinonitrile structure and its diverse fields of application.

Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)[3]

-

Reactants : A mixture of 2-chloro-4,6-dimethyl-nicotinonitrile (2) (5 mmol, 0.82 g) and 4-aminoacetophenone (5 mmol, 0.67 g) is prepared.

-

Solvent and Catalyst : The reactants are suspended in ethanol (20 mL) with concentrated HCl (1 mL).

-

Reaction Condition : The mixture is subjected to reflux for 6 hours.

-

Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Isolation : The solid precipitate that forms is collected by filtration to yield the final product. The resulting compound is a light brown powder.

Protocol 2: Synthesis of 4,6-diaryl-2-bromo-3-cyanopyridines[5]

This is a two-step process starting from chalcones.

Step A: Synthesis of 2-(1,3-diaryl-3-oxopropyl)malononitriles (δ-ketodinitriles)

-

Reactants : The appropriate chalcone (0.01 mol) is dissolved or suspended in ethanol (20 mL) at 25 °C. Malononitrile (0.75 g, 0.0114 mol) is added with stirring.

-

Catalyst : After 1-2 minutes, one drop of morpholine is added.

-

Reaction Condition : The mixture is stirred vigorously at 25 °C for 1-1.5 hours.

-

Monitoring : Reaction progress is monitored by TLC (eluent: acetone–toluene, 3:2) until the chalcone is completely consumed.

-

Isolation : The resulting Michael adduct intermediate is isolated.

Step B: Bromination to 4,6-diaryl-2-bromo-3-cyanopyridines

-

Procedure : The intermediate δ-ketodinitrile is treated with a solution of bromine in acetic acid.

-

Reaction Condition : The mixture is gently heated to afford the final 2-bromopyridine product.

-

Yields : Reported yields for this procedure range from 53–84%.[5]

Conclusion and Future Outlook

This compound and its analogs represent a versatile and highly valuable class of compounds with significant potential in drug discovery, materials science, and agrochemistry. The synthetic accessibility of the nicotinonitrile core allows for extensive structural modifications, leading to the development of derivatives with tailored biological and chemical properties. While research has demonstrated promising antioxidant, anti-inflammatory, and anticancer activities, further investigation is warranted to elucidate specific mechanisms of action and structure-activity relationships. The development of more efficient and greener synthetic methodologies, such as multi-component reactions, will continue to drive innovation in this field. For drug development professionals, this family of compounds remains a rich source of lead structures for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. dspace.lgpu.org [dspace.lgpu.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE [finechemical.net]

- 9. tantuchemicals.com [tantuchemicals.com]

Methodological & Application

Synthesis of 4,6-Dimethylnicotinonitrile: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a reliable two-step sequence involving the initial formation of a pyridone intermediate, followed by chlorination and subsequent reductive dehalogenation.

Summary of Key Synthetic Intermediates and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 164.16 | Solid |

| 2-Chloro-4,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | Solid |

| This compound | C₈H₈N₂ | 132.16 | Solid/Oil |

Experimental Protocols

This synthesis is performed in two distinct experimental stages, each with its own detailed protocol.

Part 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This initial step involves the condensation of acetylacetone and cyanoacetamide to form the pyridone ring structure.

Materials:

-

Acetylacetone

-

Cyanoacetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add distilled water to the cooled mixture to precipitate the product.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold distilled water.

-

Dry the solid product, 3-cyano-4,6-dimethyl-2-pyridone, thoroughly. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of this compound

This part details the conversion of the pyridone intermediate to the final product in two sequential steps: chlorination followed by reductive dehalogenation.

Step 2a: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Materials:

-

3-Cyano-4,6-dimethyl-2-pyridone (from Part 1)

-

Phosphorus oxychloride (POCl₃)

-

Toluene (solvent, optional)

-

Ice

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a fume hood, carefully add 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in a high-boiling inert solvent like toluene.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-chloro-4,6-dimethylnicotinonitrile. This product can be purified by column chromatography on silica gel or by recrystallization.

Step 2b: Reductive Dehalogenation to this compound

Materials:

-

2-Chloro-4,6-dimethylnicotinonitrile (from Step 2a)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol (solvent)

-

Sodium acetate or Triethylamine (base)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Add a base such as sodium acetate or triethylamine (1.1-1.5 eq) to neutralize the HCl formed during the reaction.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 4,6-Dimethylnicotinonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dimethylnicotinonitrile as a strategic starting material for the synthesis of diverse, biologically active heterocyclic compounds. Detailed protocols for the preparation of key intermediates and final bioactive molecules are provided, along with a summary of their reported biological activities.

Introduction

This compound is a valuable and versatile building block in the field of medicinal chemistry.[1] Its pyridine core, substituted with two methyl groups and a nitrile moiety, offers multiple reactive sites for chemical modification. This allows for the construction of a wide array of complex molecular architectures, particularly fused heterocyclic systems, which are prevalent in many marketed drugs and clinical candidates. The pyridine scaffold is a well-established pharmacophore, known for its ability to interact with various biological targets.[1] Consequently, derivatives of this compound have shown promise as antibacterial, anticancer, and kinase-inhibiting agents.

Key Synthetic Intermediates from this compound

The utility of this compound is often expanded by its conversion into more reactive intermediates. The following protocols detail the synthesis of two such key intermediates.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The conversion of a pyridone to a chloropyridine is a fundamental transformation in pyridine chemistry, enabling subsequent nucleophilic substitution reactions.

Reaction Scheme:

References

Applications of 4,6-Dimethylnicotinonitrile in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of novel molecules with potential applications in the agrochemical sector. Its substituted pyridine ring system is a key feature in various biologically active compounds. While research on the direct agrochemical applications of this compound is emerging, its derivatives have shown promise as insecticides and fungicides. This document provides an overview of its potential applications, protocols for synthesis and biological screening, and insights into its potential modes of action.

Application Notes

The this compound core can be chemically modified to generate a library of derivatives for screening against various agricultural pests and diseases. The primary areas of application for these derivatives are in the development of novel insecticides and fungicides.

One notable derivative, 2,5-dichloro-4,6-dimethylnicotinonitrile, has been identified as an effective agent for controlling a range of agricultural pests. It is reported to have insecticidal activity against common pests such as aphids, cotton bollworms, and whiteflies. In addition to its insecticidal properties, this derivative has also been noted for its potential in managing plant diseases, including citrus wilt and strawberry gray mold.

The development of agrochemicals from the this compound scaffold follows a logical progression from synthesis to tiered biological screening and subsequent mode of action studies. The versatility of the nicotinonitrile core allows for the introduction of various functional groups, enabling the fine-tuning of biological activity and specificity.

Quantitative Data Summary

Specific quantitative efficacy data for this compound and its derivatives is not extensively available in publicly accessible literature. The following table summarizes the reported qualitative applications of a key derivative. Researchers are encouraged to generate quantitative data through the experimental protocols outlined below.

| Compound | Application Type | Target Pests/Diseases | Available Quantitative Data |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Insecticide | Aphids, Cotton Bollworm, Whiteflies | Data not publicly available |

| Fungicide | Citrus Wilt, Strawberry Gray Mold | Data not publicly available |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol describes a general method for the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile from a suitable precursor.

Materials:

-

2,5-dibromo-4,6-dimethylnicotinonitrile

-

Potassium thiocyanate

-

Appropriate solvent (e.g., Dichloromethane)

-

Triethylamine

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2,5-dibromo-4,6-dimethylnicotinonitrile in the chosen solvent in a round-bottom flask.

-

Add potassium thiocyanate to the solution.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,5-dichloro-4,6-dimethylnicotinonitrile.[1]

-

Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.

Protocol 2: Insecticidal Bioassay against Aphids

This protocol outlines a method for assessing the insecticidal activity of this compound derivatives against aphids using a leaf-dip bioassay.

Materials:

-

Test compounds (this compound derivatives)

-

Host plant leaves (e.g., cabbage, fava bean)

-

Aphid colony (e.g., Aphis gossypii)

-

Wetting agent (e.g., Triton X-100)

-

Petri dishes with agar beds

-

Fine paintbrush

-

Microscope

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

-

Prepare a series of dilutions of the test compound in water containing a wetting agent (e.g., 0.05% Triton X-100).

-

Excise leaf discs from healthy host plants.

-

Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

-

Allow the leaf discs to air dry.

-

Place each treated leaf disc onto an agar bed in a Petri dish.

-

Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

-

Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

-

Assess aphid mortality at 24, 48, and 72 hours post-treatment under a microscope. Aphids that are unable to move when prodded are considered dead.

-

Calculate the percentage mortality for each concentration and determine the LC50 value.[2]

Protocol 3: Fungicidal Bioassay against Citrus Wilt Pathogen (Fusarium oxysporum)

This protocol describes an in vitro method to evaluate the fungicidal activity of this compound derivatives against the fungus that causes citrus wilt.

Materials:

-

Test compounds (this compound derivatives)

-

Pure culture of Fusarium oxysporum

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes

-

Solvent for test compounds (e.g., DMSO)

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Allow the medium to cool to approximately 45-50°C.

-

Prepare stock solutions of the test compounds in the chosen solvent.

-

Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Take a mycelial plug from the edge of an actively growing culture of F. oxysporum using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate.

-

Incubate the plates at 25-28°C in the dark.

-

Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.[3]

-

Determine the EC50 value for each test compound.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4,6-Dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various novel heterocyclic compounds utilizing 4,6-dimethylnicotinonitrile as a versatile starting material. Detailed experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyridopyrimidines are provided, along with proposed synthetic pathways for other complex heterocyclic systems. The potential therapeutic applications of these compounds are discussed in the context of their interactions with key signaling pathways implicated in various diseases.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as inhibitors of Tropomyosin receptor kinase (TRK) and TANK-binding kinase 1 (TBK1).

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)

A detailed procedure for the synthesis of the precursor α,β-unsaturated ketones is required and can be achieved via a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

-

To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in ethanol (EtOH) (0.5 mL) at 25 °C.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Add Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 0.3 eq) to the reaction mixture.

-

Stir the reaction mixture vigorously at 95 °C for 16 hours.